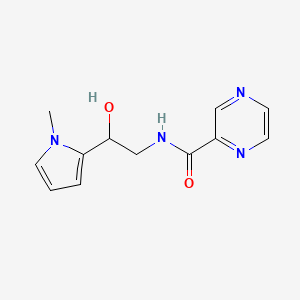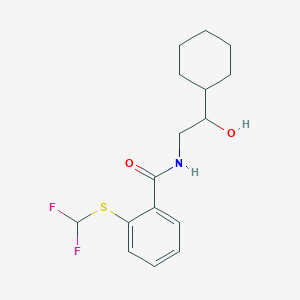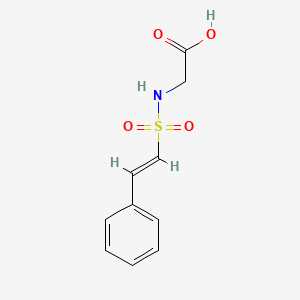![molecular formula C25H21FN2O4 B2474846 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877780-66-0](/img/structure/B2474846.png)
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol, also known as TAK-700, is a selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the biosynthesis of androgens and estrogens. TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer, as well as other hormone-dependent cancers.
Aplicaciones Científicas De Investigación
Antifungal Activity
Research into pyrimidin-derivatives, such as those structurally related to 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol, has shown promising antifungal effects. A study by Jafar et al. (2017) synthesized compounds including dimethylpyrimidin-derivatives that were investigated for their antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. The results highlighted the potential of these compounds as antifungal agents, with significant effects observed, particularly against Aspergillus terreus (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Metal Ion Recognition
Fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, including those with pyrimidinyl and phenol components, have been studied for their ability to chelate metal ions. Hong et al. (2012) developed a series of fluoroionophores that demonstrated specific chelation of Zn +2 and Cd +2 in various solutions. These findings suggest applications in metal ion detection and analysis, showcasing the versatility of pyrimidin-derivatives in scientific research (Hong, Lin, Hsieh, & Chang, 2012).
Anti-Corrosion Properties
The study of Schiff base derivatives for anti-corrosion applications has extended to compounds related to this compound. Satpati et al. (2020) synthesized Schiff base derivatives that demonstrated significant anti-corrosive effects on mild steel in acidic conditions. These compounds, through adsorption characteristics and corrosion inhibition behavior, suggest potential applications in metal protection and preservation (Satpati, Saha, Suhasaria, Banerjee, & Sukul, 2020).
Antibacterial Agents
2,4-Diamino-5-benzylpyrimidines, structurally related to the compound of interest, have been explored for their antibacterial properties. Roth et al. (1989) prepared a series of pyrimidines that showed high in vitro antibacterial activity against anaerobic organisms, comparable to or better than metronidazole in some cases. This research underscores the potential of pyrimidin-derivatives as effective antibacterial agents, with implications for developing new antibiotics (Roth, Tidwell, Ferone, Baccanari, Sigel, Deangelis, & Elwell, 1989).
Mecanismo De Acción
Target of Action
The primary target of this compound is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by regulating the assembly of the mitotic spindle and the separation of sister chromatids .
Mode of Action
This compound interacts with AURKA by binding to its active site, thereby inhibiting its activity . The inhibition of AURKA activity leads to a reduction in the phosphorylation of AURKA at Thr283 , a critical step in the activation of this kinase.
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This is because AURKA is essential for the formation of the mitotic spindle, a structure required for the separation of sister chromatids during mitosis .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests that it can penetrate cell membranes and reach its intracellular target .
Result of Action
The result of the compound’s action is a disruption of normal cell division, leading to cell cycle arrest at the G2/M phase . This arrest triggers the activation of caspases, enzymes that play a key role in the induction of apoptosis, or programmed cell death . Specifically, the compound triggers the cleavage of caspase-3 and caspase-7, as well as poly (ADP-ribose) polymerase, a DNA repair enzyme .
Propiedades
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-30-23-10-5-17(11-24(23)31-2)21-13-27-15-28-25(21)20-9-8-19(12-22(20)29)32-14-16-3-6-18(26)7-4-16/h3-13,15,29H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEHZIHJSYQHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)
![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)
![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)
![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)
![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)
![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)


